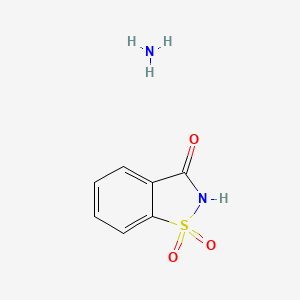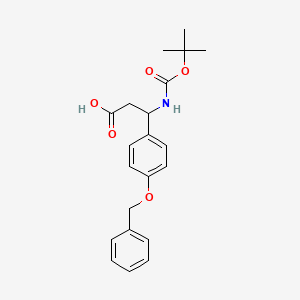![molecular formula C20H28O B13387599 17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13387599.png)
17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lynestrenol is a synthetic progestogen, a type of hormone similar to the natural hormone progesterone. It is often marketed under various trade names, including Exluton, Orgametril, and Lynoral . Lynestrenol is primarily used in hormonal contraceptives and for the treatment of menstrual disorders . It functions by targeting and binding to progesterone receptors in the body, thereby mimicking the effects of natural progesterone .
Métodos De Preparación
Lynestrenol can be synthesized through various chemical routes. One common method involves the conversion of nortestosterone to its di thioketal derivative by treatment with dithioglycol in the presence of boron trifluoride . This intermediate is then subjected to further chemical reactions to produce lynestrenol. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Análisis De Reacciones Químicas
Lynestrenol undergoes several types of chemical reactions, including:
Oxidation: Lynestrenol can be oxidized to form norethisterone, its active metabolite.
Substitution: Lynestrenol can undergo substitution reactions, particularly at the ethynyl group, to form different analogues.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically norethisterone and its derivatives .
Aplicaciones Científicas De Investigación
Lynestrenol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of steroid chemistry and synthetic methodologies.
Biology: Lynestrenol is used in research related to hormone regulation and reproductive biology.
Medicine: It is extensively studied for its use in hormonal contraceptives and the treatment of menstrual disorders.
Mecanismo De Acción
Lynestrenol itself does not bind to the progesterone receptor and is inactive as a progestogen. Upon oral administration, it is rapidly and almost completely converted into norethisterone, a potent progestogen, in the liver during first-pass metabolism . Norethisterone then binds to progesterone receptors in the reproductive system, leading to several physiological changes:
Inhibition of Ovulation: By suppressing the secretion of gonadotropins from the pituitary gland, lynestrenol inhibits ovulation.
Changes to Cervical Mucus: It causes changes to the cervical mucus, making it more difficult for sperm to enter the uterus.
Alteration of Endometrial Lining: Lynestrenol alters the endometrial lining, making it less suitable for implantation should fertilization occur.
Comparación Con Compuestos Similares
Lynestrenol is often compared with other synthetic progestogens, such as norethisterone, norethindrone, and ethynodiol . While all these compounds share similar progestogenic activities, lynestrenol is unique in its conversion to norethisterone, which is a potent progestogen . This conversion is a key factor in its pharmacological activity and distinguishes it from other progestogens that may not undergo such conversion .
Similar Compounds
Norethisterone: A potent progestogen used in various hormonal contraceptives.
Norethindrone: Another synthetic progestogen with similar uses.
Ethynodiol: A progestogen that is also used in contraceptive formulations.
Lynestrenol’s unique conversion to norethisterone and its specific pharmacological profile make it a valuable compound in both research and clinical applications.
Propiedades
IUPAC Name |
17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVGQYHLRCDXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(N-methyl-N-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid ethyl ester](/img/structure/B13387525.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13387529.png)


![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea](/img/structure/B13387558.png)
![4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride](/img/structure/B13387567.png)

![Sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13387579.png)

![sodium;4,6-dichloro-3-[(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B13387587.png)

![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13387600.png)
![[7-(Acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13387601.png)
